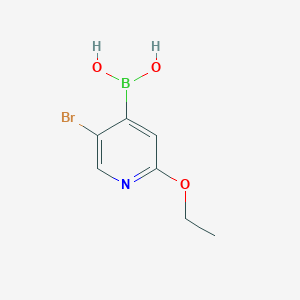
5-Bromo-2-chloronicotinamide
描述
5-Bromo-2-chloronicotinamide: is a chemical compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.47 g/mol . . This compound is characterized by the presence of both bromine and chlorine atoms attached to a nicotinamide ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloronicotinamide typically involves the bromination and chlorination of nicotinamide derivatives. One common method starts with 2-chloronicotinamide , which undergoes bromination using bromine in the presence of a catalyst . The reaction conditions are generally mild, and the process yields a high-purity product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
化学反应分析
Types of Reactions
5-Bromo-2-chloronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: Require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Often use palladium catalysts and ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds .
科学研究应用
Chemistry
In chemistry, 5-Bromo-2-chloronicotinamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating diverse chemical entities.
Biology
The compound has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against various bacterial and fungal strains, including some that are resistant to conventional antibiotics.
Medicine
In medicine, this compound has been studied for its enzyme inhibition properties. It has been shown to inhibit dihydrofolate reductase, an enzyme involved in folate metabolism, making it a potential candidate for developing new antifolate drugs for treating diseases like cancer.
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of 5-Bromo-2-chloronicotinamide involves its interaction with specific molecular targets. For instance, its inhibition of dihydrofolate reductase disrupts folate metabolism, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of tumor growth and the proliferation of cancer cells . Additionally, its antimicrobial activity is believed to result from its ability to interfere with essential bacterial enzymes.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-chloropyridine-3-carboxamide
- 5-Bromo-2-chloronicotinic acid
- 2-Chloro-5-bromopyridine
Uniqueness
Compared to similar compounds, 5-Bromo-2-chloronicotinamide stands out due to its dual halogenation, which imparts unique reactivity and versatility. This dual halogenation allows for a broader range of chemical modifications and applications, making it a more valuable intermediate in various synthetic processes .
属性
IUPAC Name |
5-bromo-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUOTGWWIKJNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504939 | |
| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75291-85-9 | |
| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)








